2-(苄基(甲基)氨基)苯甲醛

描述

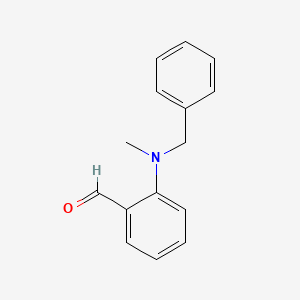

“2-(Benzyl(methyl)amino)benzaldehyde” is a complex organic compound. It’s likely to be a derivative of benzaldehyde, which is a simple aromatic aldehyde and is one of the most basic forms of aldehydes . Benzaldehyde is a colorless or slightly yellow liquid with a characteristic odor of bitter almonds .

科学研究应用

Electroluminescent Materials for OLEDs

2-Aminobenzaldehyde serves as a precursor in the preparation of electroluminescent materials used in organic light-emitting diodes (OLEDs). By incorporating this compound into the synthesis process, researchers can enhance the luminescent properties of OLEDs, leading to improved display technologies and energy-efficient lighting systems .

Friedlander-Type Synthesis

In organic synthesis, 2-aminobenzaldehyde plays a crucial role in the Friedlander-type reaction. This reaction allows the construction of benzoxazoles, which are heterocyclic compounds with diverse applications. Benzoxazoles find use in pharmaceuticals, agrochemicals, and materials science. Researchers explore the versatility of this reaction to create novel benzoxazole derivatives with specific properties .

Catalytic Hydrogenation to Benzyl Alcohol

Selective hydrogenation of benzaldehyde (BAld) is essential for producing benzyl alcohol (BA), a valuable feedstock in pharmaceutical synthesis, ink formulations, paints, and lacquers. Recent studies have focused on efficient catalysts for this transformation. Notably, immobilized Pd nanoparticles on amine-functionalized clinoptilolite (CLI) exhibit high selectivity toward BA in the hydrogenation of BAld under visible light illumination. This innovative approach contributes to the development of bifunctional hydrogenation catalysts with high efficiency .

Anticancer Activity via Tetrazole Fused Benzoxazoles

Researchers have explored the synthesis of tetrazole-fused benzoxazoles using 2-aminobenzaldehyde. These compounds exhibit promising anticancer activity. The synthetic strategy involves reactions with aromatic nitriles and subsequent transformations, leading to novel benzoxazole derivatives with potential therapeutic applications .

Green Production of Benzaldehyde

Methyl benzoate, a cost-effective raw material, can be catalytically hydrogenated to produce benzaldehyde. This one-step process aligns with the principles of atom economy and green production. Benzaldehyde is widely used in food flavoring, cosmetics, and pharmaceuticals .

Gold-Catalyzed Cyclopropyl Carbinol Rearrangement

2-Aminobenzaldehyde participates in the preparation of 2-tosylaminophenyl cyclopropylmethanols, which are intermediates in gold-catalyzed cyclopropyl carbinol rearrangement reactions. These transformations enable the construction of complex molecular architectures for various applications in synthetic chemistry .

作用机制

Target of Action

The primary target of 2-(Benzyl(methyl)amino)benzaldehyde is the benzylic position of the compound . The benzylic position is the carbon atom next to the aromatic ring, which is activated towards free radical attack . This activation is due to the adjacent aromatic ring, which provides resonance stabilization .

Mode of Action

The compound interacts with its targets through a series of reactions. One such reaction is the formation of oximes and hydrazones . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Another reaction involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The compound affects several biochemical pathways. One such pathway involves the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This oxidation is usually effected by hot acidic permanganate solutions .

Result of Action

The result of the compound’s action is the formation of new compounds through a series of reactions. For instance, the formation of oximes and hydrazones results in the dehydration of the adduct . Similarly, the free radical bromination, nucleophilic substitution, and oxidation reactions lead to the formation of succinimide .

Action Environment

The action of 2-(Benzyl(methyl)amino)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other reactants, such as NBS, can initiate certain reactions . Additionally, the pH of the environment can impact the compound’s reactivity, as certain reactions are acid-catalyzed .

属性

IUPAC Name |

2-[benzyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNKCGZXXLERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

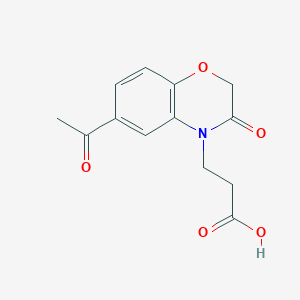

CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)

![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)

![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)

![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)

![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)